molecular formula C9H14O5 B3194758 dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate CAS No. 862259-02-7

dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate

Cat. No.: B3194758
CAS No.: 862259-02-7
M. Wt: 202.20 g/mol
InChI Key: QLJLIXRDKFAGFW-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate is an organic compound with a unique structure characterized by a cyclopentane ring substituted with two carboxylate groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate typically involves the use of cyclopentadiene as a starting material. The Diels-Alder reaction between cyclopentadiene and maleic anhydride forms the cyclohexene derivative, which is then subjected to hydrolysis and esterification to yield the desired compound . The reaction conditions often include the use of solvents like toluene and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxylate groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include:

  • Oxidation: Formation of a diketone derivative.
  • Reduction: Formation of a diol.
  • Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Dimethyl (1R,2R)-cyclopentane-1,2-dicarboxylate
  • Dimethyl (1R,2S)-cyclopentane-1,2-dicarboxylate
  • Dimethyl (1R,2R)-4-methoxycyclopentane-1,2-dicarboxylate

Uniqueness

Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group allows for additional hydrogen bonding and can be a site for further functionalization, enhancing its versatility in synthetic and medicinal chemistry .

Properties

IUPAC Name

dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h5-7,10H,3-4H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJLIXRDKFAGFW-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(C[C@H]1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731153
Record name Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862259-02-7
Record name Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate
Reactant of Route 2
dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate
Reactant of Route 6
dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.